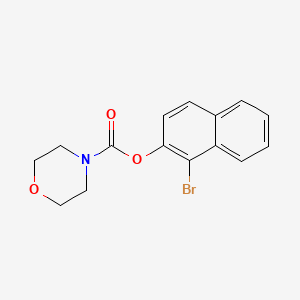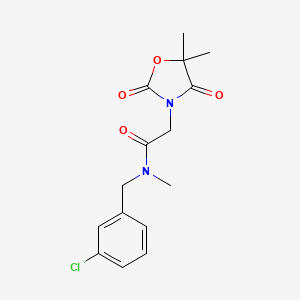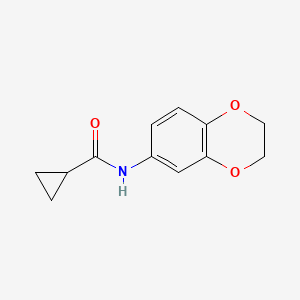
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring, connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(4-methoxyphenyl)-2-(2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxyaniline and 2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(4-methoxyphenyl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both a methoxy group and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)



![N-(4-AMINO-6-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(2-METHYLPHENYL)AMINE](/img/structure/B5680208.png)

![4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B5680210.png)
![(3S,4S)-1-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5680224.png)
![4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5680232.png)

![1-(3-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)
